molecular formula C11H21NO2 B13073801 Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate

Cat. No.: B13073801
M. Wt: 199.29 g/mol
InChI Key: LFICAOYKBJDEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate is an organic compound characterized by a piperidine ring substituted with ethyl and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,3-dimethylpiperidine, which is reacted with ethyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Solvent: Common solvents for this reaction include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: THF, DMF, ethanol.

    Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological conditions.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate: Similar structure but with different substitution patterns on the piperidine ring.

    Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate: Similar compound with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(3,3-dimethylpiperidin-4-yl)propanoate: Similar structure with a propanoate group instead of an acetate group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate

InChI

InChI=1S/C11H21NO2/c1-4-14-10(13)7-9-5-6-12-8-11(9,2)3/h9,12H,4-8H2,1-3H3

InChI Key

LFICAOYKBJDEAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCNCC1(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.